BAY1143269
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY1143269; BAY 1143269; BAY-1143269. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action and Targets
Efficacy in Glioblastoma Models
- This compound: Reduces tumor volume by 70% in subcutaneous GBM xenografts; CD31 levels decreased by 50% .
- Bevacizumab : Transient reduction in tumor vasculature but fails to inhibit infiltrative tumor growth .
Clinical Status and Limitations
Key Differentiators of this compound
Dual Action: Simultaneously targets tumor cells (via eIF4E suppression) and angiogenesis (via VEGF inhibition), unlike monoclonal antibodies like bevacizumab .
MNK1 Specificity : Higher selectivity for MNK1 (IC50 = 40 nM) vs. MNK2 (IC50 = 904 nM), minimizing off-target effects .
Oral Bioavailability: Achieves therapeutic plasma concentrations without intravenous administration, enhancing patient compliance .
Preparation Methods
Core Scaffold Assembly
The synthesis of BAY1143269 begins with the construction of its pyridone–aminal core, a structural motif critical for MNK1/2 inhibition. The patented protocol outlines a four-step reaction sequence:
-
Condensation : A pyridone derivative is reacted with a substituted aminal precursor in the presence of a catalytic base (e.g., triethylamine) at 60–80°C for 12–24 hours.
-
Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) forms the bicyclic framework.
-
Functionalization : Introduction of a sulfonamide group via nucleophilic aromatic substitution at the 4-position of the pyridone ring.
-
Salt Formation : The free base is converted to a pharmaceutically acceptable salt (e.g., hydrochloride) using stoichiometric HCl in anhydrous ether.
Table 1: Reaction Conditions for Core Scaffold Synthesis
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridone, aminal, Et₃N | 70°C | 18 h | 65–72 |
| 2 | HCl/EtOH | Reflux | 6 h | 82–88 |
| 3 | Sulfonyl chloride, DIPEA | RT | 4 h | 75–80 |
| 4 | HCl (gas) in ether | 0°C | 1 h | 95 |
Fragment-Based Design and SAR Insights
Fragment-based drug design (FBDD) played a pivotal role in optimizing this compound’s potency. Initial hits from a pyridone library were modified to enhance binding to MNK1’s ATP-binding pocket. Key modifications included:
-
Hydrophobic substituents at the aminal nitrogen to improve van der Waals interactions.
-
Electron-withdrawing groups on the sulfonamide to stabilize the enzyme-inhibitor complex.
-
Stereochemical control to align the molecule with MNK1’s catalytic cleft, achieved via chiral resolution using preparative HPLC.
Purification and Analytical Characterization
Chromatographic Techniques
Crude this compound undergoes sequential purification:
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, DMSO-d6) confirms the presence of characteristic peaks: δ 8.25 (s, 1H, pyridone-H), 4.30 (q, 2H, -OCH₂), 3.85 (s, 3H, -SO₂NHCH₃).
-
HRMS : [M+H]⁺ calculated for C₁₈H₁₉N₃O₃S: 358.1224; found: 358.1221.
Formulation and Salt Selection
Pharmaceutically Acceptable Salts
This compound’s hydrochloride salt is preferred due to its solubility profile (25 mg/mL in water at pH 3.0). Alternative salts (e.g., sodium, mesylate) were tested but showed inferior bioavailability in preclinical models.
Table 2: Solubility and Stability of this compound Salts
| Salt Form | Solubility (mg/mL) | Stability (25°C, 6 mo) |
|---|---|---|
| Hydrochloride | 25.0 | >98% |
| Sodium | 18.5 | 92% |
| Mesylate | 12.3 | 85% |
Nanoparticle Encapsulation
To enhance tumor targeting, this compound was encapsulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 ± 20 nm, PDI: 0.12). The formulation increased intracellular drug concentration by 3-fold in glioblastoma cell lines.
Scale-Up and Process Chemistry
Pilot-Scale Synthesis
A 10-kg batch was synthesized with the following optimizations:
Environmental Considerations
-
Solvent Recovery : Ethyl acetate and hexane were recycled via distillation (85% recovery).
-
Waste Stream Management : Acidic byproducts neutralized with CaCO₃ before disposal.
Preclinical Validation of Synthesis Protocols
Biochemical Assays
This compound’s inhibitory activity was validated using:
-
MNK1/2 Kinase Assays : IC₅₀ values of 1.2 nM (MNK1) and 0.8 nM (MNK2) in a radiometric assay with [γ-³³P]ATP.
-
Cell-Based Models : Suppression of phosphorylated eIF4E (p-eIF4E) in glioblastoma xenografts at 50 mg/kg/day.
Table 3: In Vitro and In Vivo Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (µg/mL) | 12.3 ± 1.5 |
| T₁/₂ (h) | 6.8 ± 0.9 |
| AUC₀–₂₄ (µg·h/mL) | 98.7 ± 10.2 |
Q & A
Q. What is the molecular target of BAY1143269, and what evidence supports its role in cancer therapeutics?
this compound is a small-molecule inhibitor targeting MAP-Kinases Interacting Kinase 1 (MNK1), a key node in cancer-associated PI3K and MAPK signaling pathways. Its specificity was validated through kinase inhibition assays, showing potent activity against MNK1 (IC₅₀ values in nanomolar range) with minimal off-target effects on other kinases. MNK1’s role in phosphorylating eIF4E, a regulator of oncogenic mRNA translation, underpins its therapeutic relevance in tumors driven by dysregulated translation initiation .
Q. What preclinical models have been used to evaluate this compound’s efficacy, and what were the key findings?
Preclinical studies utilized in vitro kinase activity assays and in vivo xenograft models (e.g., prostate and ovarian cancer lines). Results demonstrated dose-dependent suppression of phosphorylated eIF4E (a MNK1 substrate) and tumor growth inhibition. However, efficacy varied between models, suggesting context-dependent mechanisms (e.g., tumor microenvironment factors or compensatory pathways) .
Q. How does this compound’s mechanism of action differentiate it from other MNK inhibitors?
this compound’s selectivity for MNK1 over MNK2 was confirmed via competitive binding assays. Unlike pan-MNK inhibitors, this specificity may reduce off-target toxicity, but researchers must validate target engagement in physiological conditions using phospho-proteomic assays or Western blotting for p-eIF4E .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological considerations:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug bioavailability and tumor penetration across models. Use microdialysis or mass spectrometry to assess intratumoral drug concentrations .
- Tumor Heterogeneity : Profile genetic/epigenetic variations in xenograft models (e.g., RNA-seq to identify resistance markers).
- Biomarker Validation : Correlate p-eIF4E suppression with clinical response in patient-derived organoids .
Q. What challenges arise in clinical trial design for this compound, particularly in combination therapies?
The terminated Phase I trial (NCT02439346) combined this compound with docetaxel in metastatic solid tumors. Key challenges include:
- Dose Escalation : Balancing MNK1 inhibition with docetaxel’s toxicity (e.g., neutropenia). Adaptive trial designs (e.g., Bayesian models) could optimize dosing schedules .
- Endpoint Selection : Use pharmacodynamic endpoints (e.g., p-eIF4E levels in circulating tumor cells) alongside traditional RECIST criteria .
Q. What statistical methods are recommended for analyzing synergistic effects in this compound combination therapies?
- Chou-Talalay Method : Calculate combination indices (CI) using dose-response matrices from in vitro assays (CI < 1 indicates synergy) .
- Systems Biology Approaches : Network pharmacology models to identify nodes where MNK1 inhibition amplifies docetaxel’s microtubule-disrupting effects .
Q. How can researchers reconcile contradictory data on MNK1’s role in tumor progression versus metastasis?
- Context-Specific Analysis : Stratify results by tumor type (e.g., MNK1 promotes metastasis in triple-negative breast cancer but suppresses it in glioblastoma). Use CRISPR/Cas9 knockout models to isolate MNK1’s effects .
- Single-Cell Sequencing : Resolve subpopulations of metastatic cells with distinct MNK1 dependency .
Methodological Frameworks for Research Design
Q. What frameworks ensure rigor in formulating research questions for this compound studies?
- PICO Framework : Define Population (e.g., NSCLC patients with PI3K mutations), Intervention (this compound + immunotherapy), Comparison (monotherapy), Outcome (progression-free survival) .
- FINER Criteria : Ensure questions are Feasible (adequate preclinical data), Interesting (addresses MNK1’s role in therapy resistance), Novel (unexplored combinations), Ethical, and Relevant (aligns with precision oncology trends) .
Data Analysis and Reporting Standards
Q. How should researchers handle conflicting results from kinase inhibition assays versus functional cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
